3-Methoxycyclohexane-1-sulfonamide
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Overview
Description
3-Methoxycyclohexane-1-sulfonamide is an organic compound with the molecular formula C7H15NO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methoxy-substituted cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction between amines and sulfonyl chlorides in the presence of a base. For 3-Methoxycyclohexane-1-sulfonamide, the process would involve the reaction of 3-methoxycyclohexylamine with a suitable sulfonyl chloride under basic conditions .
Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Methoxycyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-Methoxycyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria .
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a cyclohexane ring.
Sulfamethoxazole: A sulfonamide with a methoxy group on a benzene ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring.
Uniqueness: 3-Methoxycyclohexane-1-sulfonamide is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic sulfonamides. This can result in different biological activities and chemical reactivity .
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-methoxycyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
CEDHSBAKFPWPGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)S(=O)(=O)N |
Origin of Product |
United States |
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